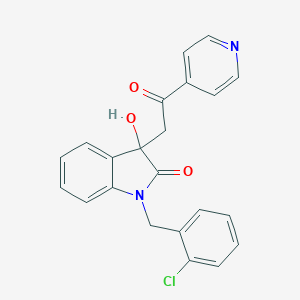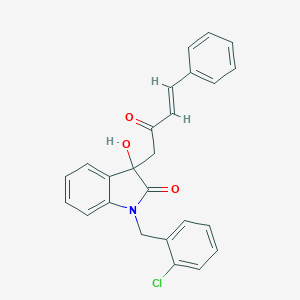![molecular formula C21H18BrNO3 B214432 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214432.png)
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indoles. It has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been investigated for its potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential antifungal and antibacterial agent. In biochemistry, it has been used as a probe to study the binding of proteins to DNA. In pharmacology, it has been studied for its potential to modulate the activity of ion channels.
作用机制
The mechanism of action of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or ion channels. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to modulate the activity of the potassium ion channel hERG, which is involved in regulating the heart's electrical activity.
Biochemical and Physiological Effects
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, as well as the growth of certain fungi and bacteria. It has also been shown to modulate the activity of ion channels, which can have an impact on heart function. In addition, it has been shown to bind to DNA and affect its structure, which can have implications for gene expression and replication.
实验室实验的优点和局限性
One of the advantages of using 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its versatility. It can be used in a variety of assays to study its effects on different biological processes. Another advantage is its relative ease of synthesis, which makes it accessible to researchers. However, one limitation is its potential toxicity, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret some of the results obtained from experiments.
未来方向
There are several future directions for research involving 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy against various types of cancer. Another area of interest is its potential as an antifungal and antibacterial agent. Studies are needed to determine its spectrum of activity and to assess its safety and efficacy in vivo. In addition, further studies are needed to understand its effects on ion channels and to determine its potential as a modulator of ion channel activity.
合成方法
The synthesis of 5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves several steps. The starting material is 2,5-dimethylphenylacetic acid, which is converted into the corresponding acid chloride. This is then reacted with ethyl 3-oxobutanoate to form the ester. The ester is then reduced to the alcohol using sodium borohydride. The alcohol is then converted into the corresponding bromide using phosphorus tribromide. The final step involves the reaction of the bromide with propargyl alcohol to yield the desired product.
属性
产品名称 |
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C21H18BrNO3 |
分子量 |
412.3 g/mol |
IUPAC 名称 |
5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindol-2-one |
InChI |
InChI=1S/C21H18BrNO3/c1-4-9-23-18-8-7-15(22)11-17(18)21(26,20(23)25)12-19(24)16-10-13(2)5-6-14(16)3/h1,5-8,10-11,26H,9,12H2,2-3H3 |
InChI 键 |
SUNOYWSEDZKAKY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC#C)O |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CC#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214349.png)
![5-bromo-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214350.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214352.png)
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214353.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214355.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214358.png)



![1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214367.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214368.png)
![3-[2-(1-adamantyl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214370.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214372.png)
![3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214373.png)